molecular formula C38H44Cl2F2N2O7 B1678476 Paroxetine hydrochloride hydrate CAS No. 110429-35-1

Paroxetine hydrochloride hydrate

Cat. No. B1678476
CAS RN: 110429-35-1
M. Wt: 749.7 g/mol
InChI Key: GELRVIPPMNMYGS-RVXRQPKJSA-N
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Description

Paroxetine hydrochloride hydrate is a potent selective serotonin-reuptake inhibitor, commonly prescribed as an antidepressant . It is the hydrochloride salt of paroxetine and has a role as an antidepressant, an anxiolytic drug, a hepatotoxic agent, a P450 inhibitor, and a serotonin uptake inhibitor .


Synthesis Analysis

The synthesis of paroxetine and the possibility to prepare derivatives with a specific substitution pattern that may allow their use as biological probes is an attractive topic especially for medicinal chemists engaged in neurosciences research . The total amount of water present in form II was surprisingly high (3.8% w/w, 0.8 mol of water/mol of drug), with conversion to the hemihydrate noted on heating in hermetically sealed DSC pans .


Molecular Structure Analysis

The crystal structures of paroxetine salts with dicarboxylic acids were determined by the single-crystal X-ray diffraction (SCXRD) method and were also analyzed by thermogravimetric analysis, differential scanning calorimetry, and FT-IR spectroscopy .


Chemical Reactions Analysis

The hydrolysis and photolysis of paroxetine HCl, a selective serotonin reuptake inhibitor, in aqueous buffer solutions (pH 5, 7, and 9), in synthetic humic water, and in lake water were investigated at 25 degrees C in the dark and in a growth chamber outfitted with fluorescent lamps simulating the ultraviolet (UV) output of sunlight .


Physical And Chemical Properties Analysis

Paroxetine hydrochloride (HCl) is an antidepressant drug, reported to exist in the anhydrous form (form II) and as a stable hemihydrate (form I). The total amount of water present in form II was surprisingly high (3.8% w/w, 0.8 mol of water/mol of drug), with conversion to the hemihydrate noted on heating in hermetically sealed DSC pans .

Scientific Research Applications

Treatment of Depression and Anxiety Disorders

Paroxetine hydrochloride hemihydrate is one of the most potent and selective of the selective serotonin reuptake inhibitors (SSRI); it is widely used as an antidepressant . It is particularly effective in the treatment of depression and anxiety disorders, including social phobia .

Research on Neural Stem Cells

Paroxetine hydrochloride hemihydrate has been used in research to study its effects on neural stem cells (NSCs) from the embryonic rat hippocampus in vitro . This research can provide valuable insights into the neurobiological mechanisms underlying the therapeutic effects of paroxetine.

Inhibition of CYP 2D6

Paroxetine hydrochloride hemihydrate has been used as a CYP 2D6 inhibitor to study its effects on the in vitro production by human recombinant CYP 2D6 of the phenolic metabolites . This research can help understand the metabolic pathways of paroxetine and its interactions with other drugs.

Research on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP)

Paroxetine hydrochloride hemihydrate has been used in research to study its effects on the expression of pituitary adenylate cyclase activating polypeptide (PACAP), its receptors, and brain-derived neurotrophic factor (BDNF) in rat primary hippocampal neurons . This research can provide insights into the molecular mechanisms of action of paroxetine.

Development of Controlled-Release Tablets

Paroxetine hydrochloride hemihydrate has been used in the development of single layer controlled-release tablets . This research can lead to the development of new formulations of paroxetine with improved therapeutic efficacy and reduced side effects.

Research on Oral Bioavailability

Paroxetine hydrochloride hemihydrate has been used in research to study its oral bioavailability . This research can provide valuable information on the pharmacokinetics of paroxetine and guide the design of dosage regimens for optimal therapeutic effect.

Safety and Hazards

When handling Paroxetine hydrochloride hydrate, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Due to its promising therapeutic effects, paroxetine is used off-label in children and adolescents. It is highly potent and selective in its inhibition of serotonin reuptake and has little effect on other neurotransmitters . Future research may explore the use of paroxetine or a paroxetine derivative in heart failure treatment .

properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H20FNO3.2ClH.H2O/c2*20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;;;/h2*1-6,9,14,17,21H,7-8,10-12H2;2*1H;1H2/t2*14-,17-;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZOATSIFWSKKT-OASXIEIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H44Cl2F2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017095
Record name Paroxetine hydrochloride hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paroxetine hydrochloride hemihydrate

CAS RN

110429-35-1
Record name Paroxetine hydrochloride hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110429351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine hydrochloride hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, hydrochloride, hydrate (2:2:1), (3S,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROXETINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2ELS050D8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Paroxetine hydrochloride hydrate, and how does it impact mental health conditions like anxiety and depression?

A1: Paroxetine hydrochloride hydrate functions as a selective serotonin reuptake inhibitor (SSRI). [, , , , ] This means it primarily acts by blocking the reabsorption (reuptake) of serotonin in the brain. Serotonin is a neurotransmitter, a chemical messenger that plays a crucial role in regulating mood, emotions, and sleep. By increasing serotonin levels in the spaces between nerve cells (synapses), Paroxetine hydrochloride hydrate helps improve mood and alleviate symptoms associated with depression and anxiety. [, , , ]

Q2: The research mentions Paroxetine hydrochloride hydrate's use in treating a variety of conditions. Could you elaborate on its applications in different medical specialties?

A2: The provided research highlights the use of Paroxetine hydrochloride hydrate in several areas:

  • Psychiatry: It is frequently employed in treating major depressive disorder, anxiety disorders (including generalized anxiety disorder, social anxiety disorder, and panic disorder), and obsessive-compulsive disorder. [, , , ]
  • Oncology: The papers discuss its role in managing anxiety and depression experienced by cancer patients after diagnosis and during treatment. [] This highlights the importance of addressing the psychological impact of cancer alongside medical treatments.
  • Otolaryngology/Speech Pathology: One study explored its use in a case of functional dysphonia with a suspected psychogenic factor. [] While the paper concluded voice therapy was successful, the patient's use of Paroxetine hydrochloride hydrate for dizziness was noted, suggesting a potential link between anxiety and the voice disorder.

Q3: One study mentions a potential interaction between Paroxetine hydrochloride hydrate and caffeine. Can you explain the nature of this interaction and its clinical significance?

A3: A case report described a patient who developed serotonin syndrome after consuming excessive amounts of coffee while taking Paroxetine hydrochloride hydrate. [] Caffeine, a stimulant found in coffee, can potentially increase serotonin levels. When combined with an SSRI like Paroxetine hydrochloride hydrate, which also elevates serotonin, the risk of serotonin syndrome, a potentially life-threatening condition characterized by excessive serotonin levels, increases. This emphasizes the importance of educating patients prescribed SSRIs about the potential risks associated with high caffeine intake and monitoring for signs and symptoms of serotonin syndrome.

Q4: One research paper mentions a patient self-inflicting a tongue injury while experiencing burning mouth syndrome and taking Paroxetine hydrochloride hydrate. Is there a known connection between this medication and self-harm?

A4: It is crucial to understand that the research paper [] presents a complex case study where multiple factors likely contributed to the tragic outcome. While the patient was taking Paroxetine hydrochloride hydrate for burning mouth syndrome alongside other medications, attributing their self-harm directly to this specific medication is inaccurate and misleading. Self-harm is a serious issue often stemming from complex interplay of mental health conditions, personal experiences, and environmental factors. It is never solely caused by a single medication.

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